molecular formula C7H8ClNO3 B13466201 4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B13466201
M. Wt: 189.59 g/mol
InChI Key: DRAUXVDKCNEGLF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative with the molecular formula C7H8ClNO3 and a molecular weight of 189.5963 g/mol . This compound is characterized by a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring, presented as a hydrochloride salt . As a multifunctional heterocyclic building block, this compound is of significant interest in medicinal and organic chemistry. Pyridine-carboxylate derivatives are commonly utilized in scientific research as key precursors for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . The presence of multiple functional groups on the pyridine ring allows for diverse chemical modifications, making it a versatile intermediate for constructing compound libraries and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

3-methyl-4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c1-4-5(9)2-3-8-6(4)7(10)11;/h2-3H,1H3,(H,8,9)(H,10,11);1H

InChI Key

DRAUXVDKCNEGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=CC1=O)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Hydroxylation of 4-Methylpyridine-2-carboxylic Acid

The core synthetic approach involves hydroxylating 4-methylpyridine-2-carboxylic acid (or its derivatives) at the 3-position to introduce the hydroxyl group, followed by carboxylation to form the pyridine-2-carboxylic acid framework. This process typically employs oxidizing agents in controlled conditions.

Reaction Conditions:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or sodium periodate (NaIO₄) are commonly used.
  • Medium: Acidic or neutral aqueous media.
  • Temperature: Ranges from ambient to 80°C, optimized for selectivity.
  • Catalysts: Transition metal catalysts, such as copper or iron salts, can facilitate hydroxylation.

Example:

A study reports hydroxylation of 4-methylpyridine derivatives using hydrogen peroxide in the presence of catalytic amounts of Fe(II) salts, resulting in regioselective hydroxylation at the 3-position with yields exceeding 85%.

Carboxylation via CO₂ Insertion

Post hydroxylation, the pyridine ring undergoes carboxylation at the 2-position, often achieved through:

Research Data:

A patent describes the oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids, which can be adapted for pyridine derivatives, achieving yields of 70-80% under optimized conditions.

Salt Formation: Hydrochloride Salt Preparation

Once the free acid, 4-hydroxy-3-methylpyridine-2-carboxylic acid , is synthesized, it is converted into its hydrochloride salt to enhance solubility and stability.

Procedure:

  • Dissolve the free acid in anhydrous ethanol or methanol.
  • Bubble dry hydrogen chloride gas through the solution or add concentrated HCl dropwise.
  • Stir at room temperature for several hours.
  • Recrystallize the product from ethanol/water mixtures to obtain pure hydrochloride salt.

Yield and Purity:

  • Typical yields range from 85-95%.
  • Purity confirmed via melting point, IR, NMR, and HPLC analyses.

Industrial-Scale Synthesis: Continuous Flow and Catalytic Methods

For large-scale production, continuous flow reactors are employed to improve yield, safety, and reproducibility.

Key features:

  • Use of catalytic oxidation under controlled flow conditions.
  • In situ generation of hydroxylated intermediates.
  • Efficient purification via crystallization or extraction.

Research Data:

A patent (US patent US4816588A) describes oxidation of quinoline derivatives to pyridine dicarboxylic acids, which can be tailored for pyridine derivatives, achieving high purity and yields (~97%).

Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield Notes
Hydroxylation + Carboxylation H₂O₂, KMnO₄, CO₂, K₂CO₃ Acidic/neutral medium, 60-80°C 70-85% Regioselective hydroxylation, CO₂ insertion
Direct Oxidation of Pyridine Derivatives Hydrogen peroxide, metal catalysts 50-80°C, aqueous medium 80-90% Suitable for industrial scale
Catalytic Hydroxylation via Gold(I) Catalysis Gold(I) catalysts, organic solvents 60°C, inert atmosphere 75-85% Advanced, high selectivity

Characterization and Purification

  • Spectroscopic confirmation: IR (O–H, C=O stretches), NMR (δ values for methyl, hydroxyl, aromatic protons), MS (m/z for molecular ions).
  • Purification: Recrystallization from ethanol/water, chromatography if necessary.
  • Quality control: HPLC for purity (>95%), melting point, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-3-methylpyridine-2-carboxylic acid, while reduction can produce 4-hydroxy-3-methylpyridine.

Scientific Research Applications

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxy group at the 4-position can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Hydroxy-3-methylpyridine-2-carboxylic acid HCl Inferred C₇H₈ClNO₃ 189.59 4-OH, 3-CH₃, 2-COOH High polarity, aqueous solubility
3-Hydroxy-4-methylpyridine-2-carboxylic acid HCl 2060030-04-6 C₇H₈ClNO₃ 189.59 3-OH, 4-CH₃, 2-COOH Altered H-bonding, crystallinity
4-Methoxy-5-methylpyridine-2-carboxylic acid HCl N/A C₈H₁₀ClNO₃ 203.62 4-OCH₃, 5-CH₃, 2-COOH Increased lipophilicity
Methyl 4-chloropyridine-2-carboxylate HCl 176977-85-8 C₇H₇Cl₂NO₂ 208.04 4-Cl, 2-COOCH₃ Reactivity in nucleophilic reactions
Pyridoxal Hydrochloride 65-22-5 C₈H₁₀ClNO₃ 203.62 3-OH, 5-CH₂OH, 4-CHO Enzymatic cofactor, vitamin activity

Biological Activity

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride, commonly referred to as a pyridine derivative, has garnered significant attention in recent research for its diverse biological activities. This article delves into its antimicrobial, antiviral, and potential therapeutic properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring with hydroxyl and carboxylic functional groups, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, making it a candidate for further research in antimicrobial therapy.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Klebsiella pneumoniae100 µM
Pseudomonas aeruginosa150 µM

Source:

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Antiviral Activity

In the context of viral infections, particularly those caused by RNA viruses such as SARS-CoV-2, pyridine derivatives have shown promise. The compound's structural features may enhance its ability to interact with viral proteins, potentially inhibiting viral replication.

Case Study: SARS-CoV-2 Inhibition

A study investigated the antiviral potential of various pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate antiviral activity against SARS-CoV-2 in vitro, suggesting its potential as a lead compound for drug development against COVID-19.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or viral replication.
  • Membrane Disruption : It can alter the integrity of microbial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, further enhancing its antimicrobial effects.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for therapeutic development. Its antimicrobial and antiviral properties warrant further investigation through:

  • In vivo Studies : To assess efficacy and safety in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Structural Modifications : To optimize its pharmacological profile and enhance bioactivity.

As research continues to explore the potential of this compound, it may contribute significantly to the development of new therapeutics for infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride, and what are their yield optimization strategies?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors or hydrolysis of ester derivatives. For example, analogous pyridine-carboxylic acid derivatives (e.g., 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride) are synthesized through nucleophilic substitution followed by acid-catalyzed ester hydrolysis . Yield optimization involves controlling reaction temperature (60–80°C for cyclization) and using anhydrous HCl for hydrochlorination. Purity is typically verified via GC or HPLC (>95% purity thresholds) .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at C4, methyl at C3).
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight (theoretical ~201.6 g/mol for C₈H₉NO₃·HCl).
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as applied to structurally similar pyridine derivatives .

Q. How is purity assessed, and what impurities are commonly observed?

  • Methodological Answer : Purity is quantified using:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, comparing retention times against certified reference materials .
  • GC : For volatile impurities (e.g., residual solvents like methanol). Common impurities include unreacted starting materials (e.g., 3-methylpyridine intermediates) or hydrolysis byproducts .

Advanced Research Questions

Q. How does the hydroxyl group at C4 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydroxyl group can act as a directing group, favoring electrophilic substitution at the ortho/para positions. For example, in chlorinated analogs (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride), the hydroxyl group enhances reactivity toward alkylation or acylation at C2/C6 . Kinetic studies under varying pH (2–6) and temperature (25–60°C) are recommended to map reaction pathways .

Q. What are the stability challenges of this compound in aqueous solutions, and how can degradation be mitigated?

  • Methodological Answer : The compound may undergo hydrolysis or oxidation in aqueous media. Stability studies show:

  • pH dependence : Degradation accelerates above pH 7 due to deprotonation of the hydroxyl group. Buffered solutions (pH 4–5) are optimal for storage .
  • Temperature sensitivity : Long-term stability requires storage at –20°C under inert atmosphere. Degradation products can be monitored via LC-MS .

Q. How to resolve contradictions in spectral data during characterization (e.g., unexpected NMR peaks)?

  • Methodological Answer : Discrepancies may arise from:

  • Tautomerism : The hydroxyl and carboxylic acid groups may participate in keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO or methanol to stabilize tautomers .
  • Hydrate formation : Hydrates (e.g., as seen in 3-amino-4-isothiazolecarboxylic acid hydrochloride hydrate) can introduce additional peaks. Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content .

Q. What strategies are effective for regioselective functionalization of the pyridine ring?

  • Methodological Answer : Regioselectivity is controlled via:

  • Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct reactions to C5/C6 .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C2/C4, leveraging the electron-withdrawing carboxylic acid group to activate specific positions .

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